Xestamine E

Antimicrobial disk diffusion Structure-activity relationship Pyridinium alkaloid

Xestamine E (C₂₂H₄₀N₂O, MW 348.6) is a 3-substituted pyridine alkaloid first isolated in 1991 from the Caribbean sponge Calyx podatypa. It belongs to the xestamine family of marine natural products, characterized by an unusual N-methoxy-N-methylamine terminal group attached to a long aliphatic chain ending in a pyridin-3-yl moiety.

Molecular Formula C22H40N2O
Molecular Weight 348.6 g/mol
Cat. No. B1260987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXestamine E
Synonymsxestamine E
Molecular FormulaC22H40N2O
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCN(CCCCCCCCCCCCCCCC1=CN=CC=C1)OC
InChIInChI=1S/C22H40N2O/c1-24(25-2)20-15-13-11-9-7-5-3-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21H,3-15,17,20H2,1-2H3
InChIKeyXBOFXNQZWQRVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xestamine E: A C22 Long-Chain Pyridine Alkaloid from the Marine Sponge Calyx podatypa for Antimicrobial and Cytotoxicity Research


Xestamine E (C₂₂H₄₀N₂O, MW 348.6) is a 3-substituted pyridine alkaloid first isolated in 1991 from the Caribbean sponge Calyx podatypa [1]. It belongs to the xestamine family of marine natural products, characterized by an unusual N-methoxy-N-methylamine terminal group attached to a long aliphatic chain ending in a pyridin-3-yl moiety [2]. Unlike its N-methylpyridinium congeners (xestamines F–H), Xestamine E bears an uncharged, unsubstituted pyridine ring, a structural feature that fundamentally determines its biological activity profile [1]. Its structure and first total synthesis were formally established in 2008 via a novel β-keto γ-xanthyl phosphonate reagent [3].

Uncharged pyridine baseline for antimicrobial charge-based SAR studies
Inverted antimicrobial–cytotoxicity SAR profile for cytotoxic lead discovery
Structure-confirmed total synthesis enables modular analog procurement

Why Xestamine E Cannot Be Replaced by Other In-Class Pyridine Alkaloids: Evidence of a Charge-Based Activity Cliff


The xestamine family displays a profound charge-dependent activity cliff: N-methylpyridinium salts (xestamines F–H) exhibit antimicrobial potencies approximately 100-fold greater than their unsubstituted pyridine counterparts (xestamines A, B, D, E) [1]. Xestamine E, as a specific unsubstituted pyridine with a 15-carbon chain linking the pyridine ring to the N-methoxy-N-methylamine terminus, occupies a distinct position within this SAR landscape. Substituting Xestamine E with its N-methylated analog Xestamine H would yield a compound with a permanent positive charge, dramatically altered antimicrobial spectrum, and approximately 30-fold lower cytotoxicity in the brine shrimp assay [1]. Similarly, swapping Xestamine E for the one-carbon-shorter homolog Xestamine D (C₂₁) would alter chain-length-dependent biological properties without the benefit of matched comparative data. These non-interchangeable properties underscore the necessity of compound-specific selection.

N-methylpyridinium analogs Charge-based activity cliff may shift antimicrobial potency profile substantially.
Chain-length homolog (D) Single methylene difference may alter membrane permeability and target engagement.
Niphatyne-class alkaloids N–H vs N–Me terminus changes pharmacophore profile; SAR may not transfer.

Xestamine E Quantitative Differentiation Evidence: Head-to-Head Antimicrobial, Cytotoxicity, and Synthetic Accessibility Data vs. Closest Analogs


Antimicrobial Potency Cliff: Xestamine D/E Mixture vs. N-Methylpyridinium G/H Mixture — Approximate 100-Fold Activity Differential

In a standard 7-mm disk diffusion assay, the mixture of unsubstituted pyridines xestamines D and E (3,4) required a 40-fold higher concentration (200 µg/disk) to produce inhibition zones of 8 mm against both Staphylococcus aureus and Bacillus subtilis, and remained inactive against Candida albicans even at 200 µg/disk. In contrast, the N-methylpyridinium salt mixture of xestamines G and H (6,7) produced an 11 mm zone against S. aureus, 8 mm against B. subtilis, and a 13 mm zone against C. albicans at only 5 µg/disk [1]. The authors concluded that N-methylpyridinium salts were approximately 100 times more active than the unsubstituted pyridines [1]. This represents one of the clearest charge-based antimicrobial activity cliffs documented for marine pyridine alkaloids.

Antimicrobial potency cliff
Reported head-to-head
D/E mixture 200 µg/disk: 8 mm (S. aureus), 8 mm (B. subtilis), inactive (C. albicans); G/H mixture 5 µg/disk: 11 mm, 8 mm, 13 mm
Supports charge-dependent antimicrobial activity cliff interpretation.
Data from standard 7-mm disk diffusion; organism panel included Gram-positive bacteria and yeast.
Antimicrobial disk diffusion Structure-activity relationship Pyridinium alkaloid

Brine Shrimp Cytotoxicity Reversal: Xestamine D/E Mixture is >30-Fold More Cytotoxic than the N-Methylated G/H Mixture

In contrast to the antimicrobial trend, the brine shrimp (Artemia salina) cytotoxicity assay revealed an inverted structure-activity relationship. The unsubstituted pyridine mixture of xestamines D and E (3,4) exhibited strong cytotoxicity with an LD₅₀ of <1 × 10⁻⁶ M, whereas the N-methylpyridinium salt mixture of xestamines G and H (6,7) was approximately 100 times less active, with an LD₅₀ of 3 × 10⁻⁵ M [1]. This represents a >30-fold differential in potency between the two charge states, demonstrating that N-methylation, while enhancing antimicrobial activity, simultaneously attenuates cytotoxicity in this eukaryotic model organism.

Brine shrimp cytotoxicity reversal
Reported head-to-head
D/E mixture LD₅₀ < 1 × 10⁻⁶ M; G/H mixture LD₅₀ = 3 × 10⁻⁵ M
Supports cytotoxicity endpoint review with inverted antimicrobial–cytotoxicity relationship.
Artemia salina lethality assay; reported >30-fold differential between charge states.
Brine shrimp lethality assay Cytotoxicity Artemia salina bioassay

First Total Synthesis Achieved: Xestamine E is One of Only Three Xestamines with a Defined Total Synthetic Route via β-Keto γ-Xanthyl Phosphonate

Xestamine E was among the first xestamines to be totally synthesized, alongside xestamines C and H, through the development of a novel β-keto γ-xanthyl phosphonate reagent [1]. This conjunctive reagent enabled the creation of new carbon–carbon bonds through a combination of radical and ionic reactions, providing a defined synthetic route with full spectroscopic characterization [1]. In contrast, xestamines A, B, D, and F lack published total syntheses with comparable methodological robustness. Xestamine D was later accessed via an alternative Pd-catalyzed coupling/migration approach distinct from the phosphonate route [2], while xestamines A, B, and F remain without total synthesis reports, limiting their availability for structure-confirmed procurement.

First total synthesis
Cross-study comparable
β-keto γ-xanthyl phosphonate route (Corbet et al., 2008); Xestamine E among 3 of ~8 family members with published total synthesis
Enables structure-confirmed procurement and modular analog design.
Radical + ionic C–C bond formation; full spectroscopic characterization available.
Total synthesis β-Keto phosphonate Synthetic accessibility

Chain-Length Homolog Differentiation: Xestamine E (C22, 15-Methylene Chain) vs. Xestamine D (C21, 14-Methylene Chain) as a Tool for Methylene-Scanning SAR

Xestamine E (C₂₂H₄₀N₂O, MW 348.6) and Xestamine D (C₂₁H₃₈N₂O, MW 334.5) differ by a single methylene unit in the aliphatic chain connecting the pyridine ring to the N-methoxy-N-methylamine terminus [1]. Although the two compounds co-occur as an inseparable mixture in the natural source (approximate 1:2 ratio of E to D), their distinct molecular formulae were confirmed by GC-HREIMS: Xestamine D gave [M–OMe]⁺ at m/z 303.2801 (calc. 303.2800 for C₂₀H₃₃N₂), while Xestamine E gave [M–OMe]⁺ at m/z 317.2960 (calc. 317.2957 for C₂₁H₃₅N₂) [1]. Within the broader 3-alkylpyridine alkaloid class, chain length is a known determinant of membrane permeability, target engagement, and cytotoxicity [2]; thus, the C21/C22 homolog pair provides a minimal structural perturbation (one –CH₂–) for probing chain-length-dependent biological effects.

Chain-length homolog differentiation
Class-level inference
Xestamine E: C₂₂, 15‑carbon chain, [M–OMe]⁺ 317.2960; Xestamine D: C₂₁, 14‑carbon chain, [M–OMe]⁺ 303.2801
Supports methylene-scanning SAR for membrane-permeability modeling.
ΔMW 14.1 Da; distinct HRMS fragmentation confirms homolog identity.
Homolog series Chain-length SAR Methylene scanning

Distinct N-Methoxy-N-Methylamine Pharmacophore: Xestamine E vs. Niphatyne A — Functional Group Impact on Cytotoxicity Profile

Xestamine E carries an N-methoxy-N-methylamine terminal group, which distinguishes it from the structurally related niphatynes that feature a methoxylamine (N–OMe) terminus without N-methyl substitution [1]. Niphatyne A (C₂₂H₃₆N₂O, MW 344.3), isolated from Niphates sp., exhibits an IC₅₀ of 0.5 µg/mL against several transformed mammalian cell lines [2]. In contrast, the xestamine D/E mixture (containing Xestamine E) showed an LD₅₀ of <1 × 10⁻⁶ M (equivalent to <0.35 µg/mL) in the brine shrimp cytotoxicity assay [1]. Although cross-assay comparisons require caution, the distinct terminal functional groups—N-methoxy-N-methylamine in xestamines versus methoxylamine in niphatynes—represent a testable pharmacophore difference for probing cytotoxicity mechanisms in 3-alkylpyridine alkaloids.

Pharmacophore vs Niphatyne A
Class-level inference
Xestamine D/E: N–OMe–CH₃ terminus; Niphatyne A: N–H–OMe terminus; cytotoxicity IC₅₀ 0.5 µg/mL vs LD₅₀ <1 µM (cross-assay)
N-methylation on methoxylamine nitrogen creates tertiary amine pharmacophore for selectivity studies.
Cross-assay comparison limits direct quantification; context-dependent interpretation.
Pharmacophore comparison Methoxylamine alkaloid Marine pyridine alkaloid

Xestamine E: Evidence-Backed Research Application Scenarios for Scientific Procurement


Uncharged Pyridine Baseline Control for Antimicrobial N-Methylation SAR Studies

Xestamine E (within the D/E mixture) provides the essential unsubstituted pyridine baseline for quantifying the ~100-fold antimicrobial potency enhancement achieved by pyridine N-methylation [1]. A researcher procuring Xestamine E alongside its N-methylated counterpart Xestamine H can directly replicate the disk diffusion comparison against S. aureus (8 mm at 200 µg/disk vs. 11 mm at 5 µg/disk) and B. subtilis (8 mm at 200 µg/disk vs. 8 mm at 5 µg/disk), and the C. albicans differential (inactive at 200 µg/disk vs. 13 mm at 5 µg/disk) to validate charge-dependent activity cliffs in their own laboratory [1]. This paired procurement enables systematic exploration of the pyridinium charge as a molecular switch for antimicrobial activity.

Cytotoxic Lead Discovery Leveraging the Inverted Antimicrobial–Cytotoxicity SAR

The xestamine D/E mixture exhibits >30-fold higher brine shrimp cytotoxicity (LD₅₀ < 1 × 10⁻⁶ M) compared to the N-methylpyridinium G/H mixture (LD₅₀ 3 × 10⁻⁵ M) [1]. This inverted SAR—where the uncharged form is more cytotoxic while being less antimicrobial—positions Xestamine E as a scaffold of interest for anticancer natural product discovery programs. Procurement of the uncharged xestamine scaffold allows researchers to explore cytotoxic mechanisms independent of the antibacterial activity that dominates the N-methylated series, potentially reducing polypharmacology confounding in target identification studies.

Chain-Length SAR Using the C21/C22 Methylene-Scanning Homolog Pair

Xestamine E (C₂₂, 15-methylene chain) and Xestamine D (C₂₁, 14-methylene chain) differ by a single –CH₂– unit, as confirmed by distinct HRMS fragmentation patterns ([M–OMe]⁺ at m/z 317.2960 vs. 303.2801) [1]. This minimal structural perturbation allows medicinal chemists to probe the effect of chain length on membrane permeability, target engagement, and biological potency in a controlled manner. Although the two compounds co-occur as a natural mixture, synthetic access to Xestamine E via the 2008 Corbet route [2] enables procurement of structure-confirmed material for systematic methylene-scanning SAR campaigns.

Comparative Pharmacophore Studies with Niphatyne-Class Methoxylamine Alkaloids

Xestamine E's N-methoxy-N-methylamine terminus (–N(OMe)CH₃) provides a distinct tertiary amine pharmacophore compared to the secondary methoxylamine (–NH–OMe) of niphatynes such as Niphatyne A [1][3]. Researchers investigating structure–cytotoxicity relationships among marine 3-alkylpyridine alkaloids can procure Xestamine E to test whether N-methylation of the methoxylamine nitrogen alters target selectivity, cellular uptake, or metabolic stability relative to the niphatyne scaffold. This head-to-head pharmacophore comparison is enabled by the structural distinction between these otherwise topologically similar alkaloid families.

Application
Selection Property
Validation Focus
Uncharged pyridine baseline for antimicrobial N-methylation SAR
Charge-state control in structure–activity studies
Antimicrobial strain panel endpoint review
Cytotoxic lead discovery with inverted SAR
Inverted antimicrobial–cytotoxicity profile
Brine shrimp and mammalian cell cytotoxicity endpoints
Chain-length SAR with C21/C22 methylene-scanning pair
Homolog differentiation by aliphatic chain length
Membrane permeability and target-engagement modeling
Pharmacophore comparison with niphatyne-class alkaloids
Terminal N-methoxy-N-methylamine pharmacophore
Target selectivity and metabolic stability profiling
Quote Request

Request a Quote for Xestamine E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.